Salvigenin
Overview
Description
Salvigenin is a trimethoxyflavone, a type of flavone where the hydroxy groups at positions 4’, 6, and 7 are replaced by methoxy groups . It is found in Salvia miltiorrhiza, Mesosphaerum urticoides, and other organisms . Salvigenin has been shown to have various roles such as an autophagy inducer, an apoptosis inhibitor, an antilipemic drug, an immunomodulator, an antineoplastic agent, a neuroprotective agent, and a hypoglycemic agent .
Molecular Structure Analysis
Salvigenin has a molecular formula of C18H16O6 and a molecular weight of 328.3 g/mol . Its IUPAC name is 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one .Scientific Research Applications
Anticancer Properties
Salvigenin, a flavonoid, exhibits notable anticancer effects. Patel (2021) highlights its cytotoxic effects on various cancer cell types, including colon adenocarcinoma, breast adenocarcinoma, and glioblastoma. Additionally, Mansourizadeh et al. (2020) have designed Salvigenin-loaded nanoparticles to enhance its anti-cancer effects on breast cancer cells, demonstrating its potential in cancer chemotherapy (Patel, 2021); (Mansourizadeh et al., 2020).
Diabetes Management and Cardioprotection
Research by Sadeghi et al. (2016) on Salvigenin reveals its potential in managing diabetes and protecting against heart complications. This study demonstrates Salvigenin's ability to significantly reduce blood glucose and improve cardiac function in diabetic rats (Sadeghi et al., 2016).
Neuroprotection and Autophagy
Rafatian et al. (2012) have shown that Salvigenin exhibits neuroprotective effects against oxidative stress-induced apoptosis and autophagy in human neuroblastoma cells. This suggests its potential application in treating neurodegenerative disorders (Rafatian et al., 2012).
Immunomodulatory Effects
A study by Noori et al. (2013) indicates Salvigenin's immunomodulatory properties. In a mouse model of breast cancer, it contributed to the regression of tumor tissues and enhanced antitumor immunity (Noori et al., 2013).
Vasorelaxant Activity
Uydeş-Doğan et al. (2005) have documented the vasorelaxant effects of Salvigenin in rat aortic rings, suggesting its potential for treating vascular disorders (Uydeş-Doğan et al., 2005).
GABA Receptor Modulation
A study by Abdelhalim et al. (2014) on Salvia triloba, which contains Salvigenin, demonstrated its ability to positively modulate GABAA receptors, suggesting potential cognitive enhancement properties (Abdelhalim et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYOIZVELGOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172629 | |
Record name | Salvigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salvigenin | |
CAS RN |
19103-54-9 | |
Record name | Salvigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salvigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salvigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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